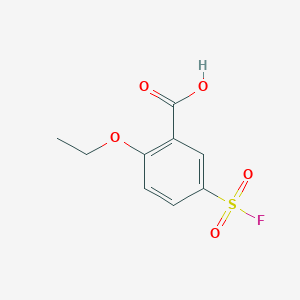![molecular formula C18H16F3N3O5S B2567922 3-methyl-5-((3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one CAS No. 2034391-89-2](/img/structure/B2567922.png)
3-methyl-5-((3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methyl-5-((3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one is a complex organic compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-5-((3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one typically involves multi-step organic synthesis:
Formation of the benzo[d]oxazol-2(3H)-one core: : This can be achieved through the reaction of an appropriate 2-aminophenol with carbonyl-containing compounds under acidic or basic conditions.
Attachment of the sulfonyl group: : This usually involves sulfonylation using reagents like sulfonyl chlorides.
Introduction of the pyrrolidine ring: : The pyrrolidine moiety can be incorporated through nucleophilic substitution or condensation reactions.
Incorporation of the trifluoromethylpyridine group: : This may involve coupling reactions such as Suzuki or Buchwald-Hartwig coupling.
Industrial Production Methods
For large-scale production, the process may be optimized to enhance yield and purity, employing flow chemistry techniques and high-throughput screening of catalysts and reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : It can undergo oxidation at various functional groups, potentially yielding sulfoxides or sulfones.
Reduction: : The nitro group can be reduced to an amine using reagents like hydrogen gas or metal hydrides.
Substitution: : Electrophilic or nucleophilic substitution reactions can modify the aromatic rings and the pyrrolidine moiety.
Common Reagents and Conditions
Oxidation: : Common reagents include hydrogen peroxide and peracids.
Reduction: : Palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: : Halogenating agents, nucleophiles like alkoxides, and transition metal catalysts for coupling reactions.
Major Products
From Oxidation: : Sulfoxides, sulfones.
From Reduction: : Amines.
From Substitution: : Various substituted derivatives based on the functional groups introduced.
Wissenschaftliche Forschungsanwendungen
This compound finds applications in various domains:
Chemistry: : Used as a building block in the synthesis of more complex molecules.
Biology: : Its functional groups allow for interactions with biological macromolecules, making it useful in studying enzyme functions.
Medicine: : Potential therapeutic agent due to its unique structure, which may interact with specific biological targets.
Industry: : Intermediate in the production of pharmaceuticals, agrochemicals, and advanced materials.
Wirkmechanismus
The compound exerts its effects primarily through interactions with molecular targets such as enzymes or receptors. The trifluoromethyl group, in particular, is known to enhance the binding affinity and metabolic stability of the molecule. Specific pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Unique Aspects
Trifluoromethyl Group: : Provides enhanced metabolic stability and lipophilicity.
Sulfonyl Group: : Imparts specific electronic properties that can be exploited in drug design.
Pyrrolidine Ring: : Enhances the compound’s ability to interact with biological targets.
Similar Compounds
Fluorinated Aromatic Compounds: : Similar in terms of the trifluoromethyl group.
Sulfonamides: : Share the sulfonyl group and may have similar biological activities.
Pyrrolidine Derivatives: : Used in various therapeutic agents.
And that’s a wrap. Quite a mouthful, isn’t it? What do you think?
Eigenschaften
IUPAC Name |
3-methyl-5-[3-[4-(trifluoromethyl)pyridin-2-yl]oxypyrrolidin-1-yl]sulfonyl-1,3-benzoxazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3N3O5S/c1-23-14-9-13(2-3-15(14)29-17(23)25)30(26,27)24-7-5-12(10-24)28-16-8-11(4-6-22-16)18(19,20)21/h2-4,6,8-9,12H,5,7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZGIAJMFMKDEEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)S(=O)(=O)N3CCC(C3)OC4=NC=CC(=C4)C(F)(F)F)OC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(2-Chloro-4-fluorophenoxy)-3-[(4-chlorophenyl)sulfonyl]-2-propanol](/img/structure/B2567839.png)

![{4-[phenyl(propan-2-yl)amino]phenyl}thiourea](/img/structure/B2567844.png)

![9-(4-nitrophenyl)-9-azatricyclo[9.4.0.0^{2,7}]pentadeca-1(11),2(7),3,5,12,14-hexaene-8,10-dione](/img/structure/B2567849.png)



![N-methoxy-2-[(6-methylpyridin-2-yl)amino]-1,3-thiazole-4-carboxamide](/img/structure/B2567854.png)

![ethyl 2-ethyl-3-methyl-6-oxo-6,7-dihydro-2H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2567856.png)

![(Z)-3-(2,5-dioxopyrrolidin-1-yl)-N-(3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2567858.png)

